N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide
Description
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with cyclohexyl and methyl groups, and a piperazine ring substituted with a cyclopropyl group and a carboxamide functional group.
Properties
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-14-13-17(20-23(14)16-5-3-2-4-6-16)19-18(24)22-11-9-21(10-12-22)15-7-8-15/h13,15-16H,2-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNSNRWQSOOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)N3CCN(CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, methylhydrazine, and cyclopropylpiperazine. The synthesis may proceed through the following steps:
Formation of the pyrazole ring: Cyclohexylamine reacts with methylhydrazine under acidic conditions to form the pyrazole ring.
Substitution reactions: The pyrazole ring undergoes substitution reactions to introduce the cyclopropyl group and the carboxamide functional group.
Coupling reactions: The substituted pyrazole ring is then coupled with cyclopropylpiperazine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-5-methyl-1H-pyrazol-3-yl)-3-methylthiophene-2-sulfonamide
- Methyl 1-cyclohexyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-4-cyclopropylpiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
